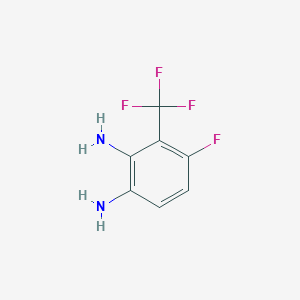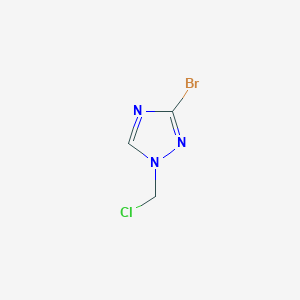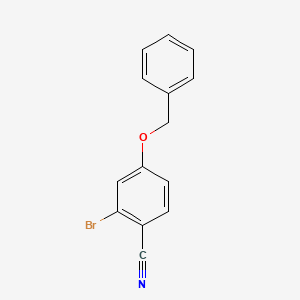
4-(Benzyloxy)-2-bromobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Catalytic Applications in Organic Synthesis
A study by Yin and Buchwald (2002) explores the catalytic applications of related compounds in organic synthesis. They developed a method for the intermolecular coupling of aryl halides and amides using a Xantphos/Pd catalyst. This approach demonstrates good functional group compatibility and the efficient formation of C-N bonds. The study specifically examines the active catalytic role of a Pd complex formed with 4-bromobenzonitrile in the coupling process, showcasing its potential in organic synthesis (Yin & Buchwald, 2002).
2. Synthesis of Aminoindazoles
Research by Xu et al. (2013) and Lefebvre et al. (2010) discusses the synthesis of substituted 3-aminoindazoles using 2-bromobenzonitriles. Xu et al. describe a CuBr-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters, which proceeds smoothly to yield substituted 3-aminoindazoles. This synthesis process is significant for producing a range of indazole derivatives with potential pharmaceutical applications (Xu et al., 2013). Lefebvre et al. report a general two-step synthesis of these compounds from 2-bromobenzonitriles, offering an efficient alternative for creating structurally diverse indazoles (Lefebvre et al., 2010).
3. Surface Modification Studies
Grüniger and Calzaferri (1979) describe the synthesis of compounds for surface modification of tin dioxide, starting from 4-(bromomethyl)benzonitrile. This study highlights the application of bromobenzonitriles in modifying the surface properties of materials, potentially relevant for various industrial and technological uses (Grüniger & Calzaferri, 1979).
4. Halodeboronation Studies
Szumigala et al. (2004) explored the halodeboronation of aryl boronic acids, demonstrating the synthesis of 2-bromo-3-fluorobenzonitrile via a NaOMe-catalyzed process. This research shows the versatility of bromobenzonitriles in organic synthesis, particularly in transformations involving halogen exchange (Szumigala et al., 2004).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones, have been found to inhibit cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b), which are potential targets for anti-alzheimer’s disease .
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their function .
Biochemical Pathways
Compounds with similar structures have been shown to affect the metabolism of neurotransmitters such as acetylcholine and monoamines, which are crucial for neural communication .
Result of Action
Based on the known actions of similar compounds, it can be hypothesized that it may lead to a decrease in the activity of certain enzymes, potentially leading to alterations in neurotransmitter levels .
Action Environment
It is known that environmental factors can significantly impact the biosynthesis and stability of similar compounds .
Analyse Biochimique
Biochemical Properties
4-(Benzyloxy)-2-bromobenzonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 monooxygenases, which are involved in the metabolism of numerous substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate peroxisome proliferator-activated receptor alpha (PPARα) in retinal cells, leading to reduced inflammation and vascular leakage . Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can undergo free radical bromination, leading to the formation of reactive intermediates that interact with cellular components . These interactions can result in the inhibition of specific enzymes or the activation of signaling pathways that regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound exhibits stability under certain conditions, but it can also undergo degradation, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential long-term effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the activation of metabolic pathways and reduction of inflammation . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cellular membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it accumulates and exerts its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound to particular subcellular regions can influence its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
2-bromo-4-phenylmethoxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCBUORSKHSVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Benzyloxy)-2-methylpropan-2-yl]-3-(2-chloroethyl)urea](/img/structure/B1382229.png)
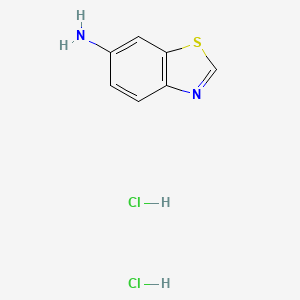
![1-[1-methyl-5-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1382232.png)

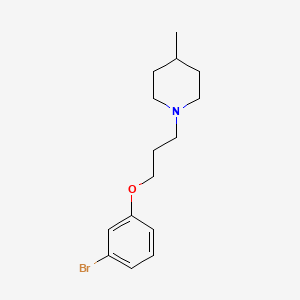
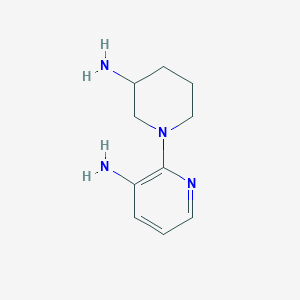
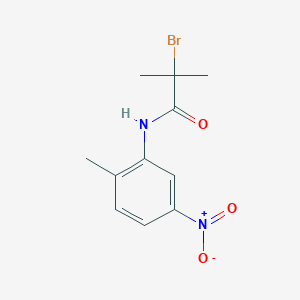
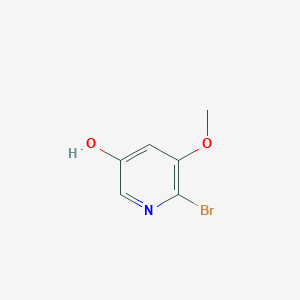

![3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1382247.png)
